
5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C6H7N3OS. It is a pyrimidine derivative, characterized by the presence of an amino group at the 5th position, a methylthio group at the 2nd position, and an aldehyde group at the 4th position. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with cyanomethyl acetate and thiourea.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium methoxide in a solvent like tetrahydrofuran (THF) at a temperature range of 10-20°C.
Intermediate Formation: The intermediate formed is then treated with methyl formate, followed by the addition of 2-methyl-2-thiouracil.
Final Product: The final product, this compound, is obtained after purification steps involving recrystallization.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors for better control and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino and methylthio groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid.
Reduction: 5-Amino-2-(methylthio)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: The compound can inhibit the activity of these enzymes, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
- 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid
- 4-Amino-2-(methylthio)pyrimidine-5-methanol
- 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile
Comparison:
- Uniqueness: 5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde is unique due to the presence of the aldehyde group at the 4th position, which allows for further functionalization and derivatization.
- Reactivity: The aldehyde group makes it more reactive compared to its carboxylic acid or alcohol counterparts, enabling a wider range of chemical transformations .
Propriétés
Formule moléculaire |
C6H7N3OS |
|---|---|
Poids moléculaire |
169.21 g/mol |
Nom IUPAC |
5-amino-2-methylsulfanylpyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2-3H,7H2,1H3 |
Clé InChI |
SCWMUQCWCFNKKD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=N1)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


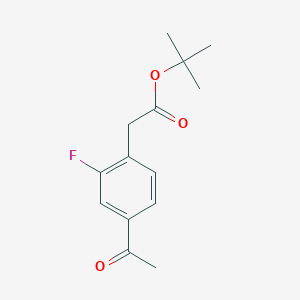
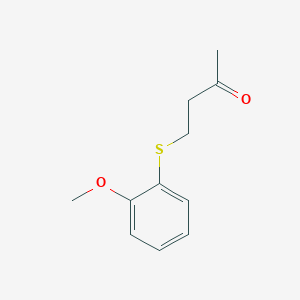
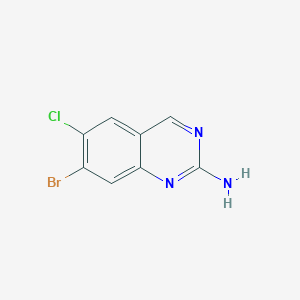
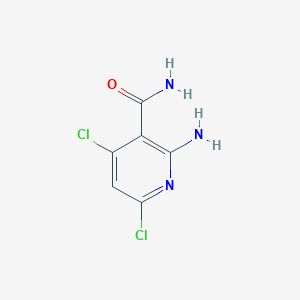

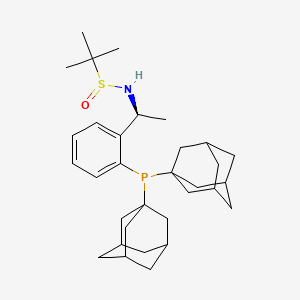
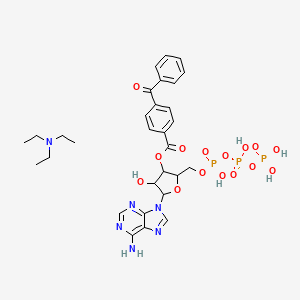
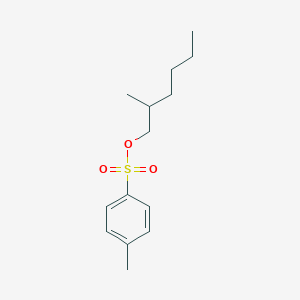
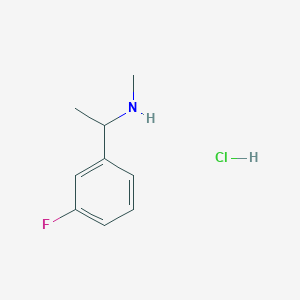
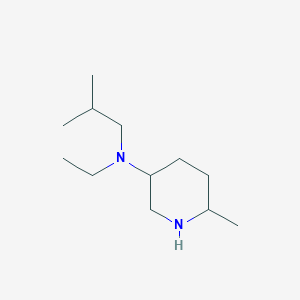

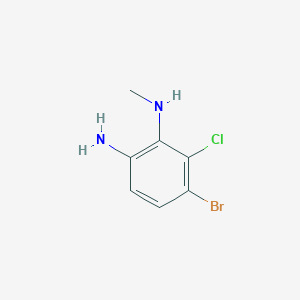
![Phenol, 2,6-dimethoxy-4-[tetrahydro-4-(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl]-, [1S-(1alpha,3aalpha,4alpha,6aalpha)]-](/img/structure/B13653758.png)
![2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13653762.png)
